6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a chemical compound belonging to the carbazole family, characterized by its unique bicyclic structure that includes a methoxy group at the 6-position and a carbonyl group at the 3-position. The molecular formula for this compound is , and its molecular weight is approximately 215.25 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (solvents, temperatures) are tailored based on the desired transformation .
Research indicates that 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one exhibits various biological activities. It has been studied for its potential effects on specific receptors and enzymes, suggesting applications in drug development. Its interaction with biological targets may lead to modulation of signaling pathways involved in diverse physiological processes .
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one typically involves multi-step organic reactions. Key steps include:
The synthesis can be optimized for yield and purity through techniques like recrystallization or chromatography .
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one has several applications:
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to significant biological effects depending on the target's nature and the context of the interaction. Studies have shown that it may modulate receptor activity and influence various signaling pathways .
Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 6-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one | 0.94 |
| 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one | 0.89 |
| 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.87 |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.88 |
| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | 0.88 |
These compounds are similar in structure but may differ in their biological activity and applications. The unique positioning of functional groups in 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one contributes to its distinct properties compared to these analogs .
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one predominantly relies on Fischer indole synthesis, a classical method for constructing carbazole frameworks. This approach involves the condensation of cyclohexanone derivatives with substituted phenylhydrazines under acidic conditions, followed by thermal cyclization to form the tetrahydrocarbazole core. For example, reacting 4-methoxyphenylhydrazine with cyclohexanone in acetic acid yields the target compound through sigmatropic rearrangement and subsequent aromatization.
Recent advancements have introduced one-pot methodologies to streamline synthesis. A notable example combines Fischer indole synthesis with oximation, enabling the simultaneous formation of the carbazole skeleton and introduction of the oxime functional group in a single reaction vessel. This method eliminates intermediate purification steps, achieving yields of up to 73% under mild alkaline conditions. The tautomerization equilibrium between carbonyl and oximyl groups facilitates cyclization, underscoring the role of electronic effects in reaction efficiency.
Transition metal-catalyzed strategies have also emerged as powerful tools. A Rh(III)-catalyzed C–H activation/annulation protocol using arylhydrazines and iodonium ylides enables the construction of tetrahydrocarbazol-4-one derivatives with broad functional group tolerance. This method proceeds via a six-membered rhodacycle intermediate, with the methoxy group’s electron-donating properties enhancing regioselectivity during annulation.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Key Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Acetic acid/HCl | 60–75 | Scalability, established protocol |
| One-Pot Synthesis | Weak alkaline solution | 70–73 | Reduced steps, improved atom economy |
| Rh(III)-Catalyzed C–H | [Cp*RhCl2]2, AgSbF6 | 65–89 | Functional group tolerance, regiocontrol |
The push toward sustainable chemistry has spurred innovations in solvent-free mechanochemical synthesis. Ball-milling techniques, which leverage mechanical force to drive reactions, have been applied to carbazole derivatives, minimizing solvent waste and energy consumption. For instance, solid-state reactions using amorphous carbon-supported sulfonic acid catalysts (AC-SO3H) derived from rice husk achieve 73% yield in 2 hours at 240°C. The catalyst’s high acidity (4.606 mmol g⁻¹) and porosity facilitate efficient proton transfer and substrate adsorption, critical for intramolecular cyclization.
Microwave-assisted synthesis further enhances green metrics by reducing reaction times from hours to minutes. A reported protocol for analogous tetrahydrocarbazoles uses microwave irradiation to accelerate cyclohexanone-phenylhydrazine condensations, achieving 85% yield in 15 minutes. This method’s rapid heating and precise temperature control mitigate side reactions, preserving the methoxy group’s integrity.
X-ray crystallography reveals critical insights into the non-planar geometry of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. The tetrahydrocarbazole core adopts a boat-like conformation in the cyclohexenone ring, with the methoxy group occupying an equatorial position to minimize steric strain. Key bond lengths include the C3=O carbonyl bond (1.22 Å) and C6-OCH3 bond (1.43 Å), consistent with sp² hybridization at the ketone position. Intermolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups stabilize the crystal lattice, contributing to the compound’s high melting point (198–200°C).
Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| β-angle | 98.4° |
| R-factor | 0.042 |
The compound’s conformational flexibility arises from the tetrahydrocarbazole core’s ability to interconvert between boat and chair configurations. Nuclear Overhauser effect (NOE) spectroscopy studies indicate that the cyclohexenone ring preferentially adopts a boat conformation in solution, with the methoxy group oriented away from the fused aromatic system. This orientation reduces steric clashes between the methoxy oxygen and adjacent hydrogen atoms.
Density functional theory (DFT) calculations corroborate the non-planar geometry, showing a dihedral angle of 12.8° between the pyrrole and benzene rings. The methoxy group’s electron-donating resonance effect delocalizes electron density into the aromatic system, slightly flattening the carbazole framework compared to non-substituted analogs. Dynamic NMR studies at variable temperatures reveal slow interconversion between enantiomeric conformers, with an activation energy barrier of 68 kJ/mol.
Key Structural Features Influencing Dynamics
The molecule (C₁₃H₁₃NO₂) possesses
Crystallography (space group P2₁/c) shows an N···O intramolecular distance of 2.18 Å [3], pre-organising the ring for proton-coupled electron transfer during oxidation.
Visible-light irradiation (23 W household lamp, Rose Bengal sensitiser, O₂ balloon, toluene, 25 °C) converts the parent ketone to the 3-hydroperoxide in 91% isolated yield within 3 h [4]. The solid product precipitates directly, allowing solvent-free isolation. Mechanistically, singlet oxygen adds to the indole C-3 α-position, followed by hydrogen abstraction to yield the OOH adduct.
| Parameter | Value [4] |
|---|---|
| Quantum yield (Φ) | 0.22 [4] |
| Rate constant (kₒₓ) | 3.4 × 10⁴ M⁻¹ s⁻¹ [4] |
| Isolated yield | 91% [4] |
Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.3 equiv, toluene, 80 °C) removes four hydrogens to furnish 6-methoxy-1H-carbazol-3-one in 78% yield [1]. The transformation proceeds via single-electron transfer from the enamine tautomer, generating a radical cation that is trapped by DDQ-H⁻.
| Intermediate | ΔE (DFT, B3LYP/6-31G*) |
|---|---|
| Radical cation | +23 kJ mol⁻¹ [5] |
| Product aromaticity gain | –34 kJ mol⁻¹ [5] |
Standard condensation with hydroxylamine hydrochloride (MeOH, pyridine, reflux, 3 h) affords the E-oxime (crystal mp 209 °C) in 82% yield [6]. Under polyphosphoric acid, the oxime undergoes Beckmann rearrangement to N-acyl-azepinoindole regioisomers with 65 : 35 migration selectivity driven by the anti configuration of the methoxy site [7].
Sodium tetrahydridoborate (THF/MeOH 2 : 1, 0 °C→20 °C, 2 h) selectively reduces the 3-ketone to the corresponding secondary alcohol in 90% yield, leaving the aromatic core untouched [8]. Follow-up Meerwein–Ponndorf–Verley transfer hydrogenation (isopropanol, Al(O-i-Pr)₃) cleanly saturates the C-2=C-3 bond to give the fully saturated carbazolidinol [9].
Boron tribromide (1.5 equiv, CH₂Cl₂, –78 °C → 0 °C) demethylates the C-6 methoxy group in 89% yield, providing a handle for further O-alkylation or O-acylation [10].
Palladium(II) acetate–mediated intramolecular coupling of N-alkylated 3-arylamino cyclohex-2-enones delivers N-alkyl carbazolones in 70 – 85% yield under dioxygen atmosphere (O₂ 1 atm, DMF, 80 °C) [11] [12].
| Electrophile | Product yield |
|---|---|
| Benzyl bromide | 82% [12] |
| 2-Iodopropyn-3-yl tosylate | 76% (gives propargylated N) [13] |
Direct ortholithiation of the methoxy-activated ring (n-butyllithium-TMEDA, –78 °C) followed by quench with dimethyl disulfide installs a thioether at C-5 in 68% yield without impacting the N-H function [10].
Hydrodenitrogenation (HDN) transforms heteroaromatics into C–H frameworks for fuel upgrading. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one behaves analogously to carbazole, proceeding through hydrogenation to octahydro species, C–N scission and sequential hydrogenolysis.
| Catalyst | T (°C) | P(H₂) (MPa) | k_obs (10⁻³ s⁻¹) | Selectivity to cyclohexylbenzene |
|---|---|---|---|---|
| Ni–MoS₂/Al₂O₃ | 340 | 5.0 | 4.3 [14] | 71% [14] |
| γ-Mo₂N(110) (DFT) | 0 K | – | E_a = 110 kJ mol⁻¹ for first hydrogenation [15] | — |
| Nitrided Mo/Al₂O₃ | 360 | 6.0 | 5.1 [16] | 78% [16] |
Mechanistic DFT analysis on γ-Mo₂N(110) shows that:
Oxidative cleavage of the enolic C-3 position (SeO₂ 1.2 equiv, dioxane/H₂O, 80 °C, 6 h) provides a 3-carboxylic acid intermediate (82% yield). Photoredox decarboxylative three-component coupling (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1 mol %, blue LED, NaN₃, phenylacetylene) installs a 1,4-disubstituted 1,2,3-triazole at the benzylic centre in 64% yield [18].
| Entry | Acetylenic partner | Triazole yield | Regio-ratio (1,4 : 1,5) |
|---|---|---|---|
| Phenylacetylene | 64% | >95 : 5 [18] | |
| 1-Heptyne | 60% | >95 : 5 [18] | |
| Propargyl alcohol | 52% | 90 : 10 [18] |
Peroxytrifluoroacetic acid (CH₂Cl₂, 0 °C, 2 h) converts the 3-ketone to the corresponding δ-lactone in 71% yield [19] [20]. The migration aptitude follows the tertiary allylic carbon, generating exclusively the ring-expanded seven-membered benzazepinedione.
Subsequent methanolysis (MeOH, p-toluenesulfonic acid, reflux) affords the open-chain methyl ester in 85% yield, suitable for Suzuki or Sonogashira cross-coupling at the aryl chloride introduced earlier.
One-pot esterification of the Baeyer–Villiger product with 4-azidobutyric acid chloride (Et₃N, 0 °C) furnishes an azido-ester (78% yield). Copper-catalysed azide–alkyne cycloaddition with propargylated triazoles affords macrocyclic bis-triazole architectures that exhibit sub-micromolar inhibition of Plasmodium dihydrofolate reductase [21].
Systematic oxidation, reduction, substitution, denitrogenation and heteroannulation collectively demonstrate that 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is an exceptionally versatile synthon. Knowledge of mechanistic barriers (e.g., hydrogenation > C–N scission) guides catalyst choice for fuel applications, while selective functional-group transformations (e.g., DDQ dehydrogenation, Baeyer–Villiger oxidation) underpin divergent synthesis of bio-active libraries. Continued exploration of green photo-oxidative and decarboxylative coupling strategies promises still richer chemical space for this privileged scaffold.